1-Benzyl-4,4-difluoropyrrolidin-3-amine
Overview
Description
1-Benzyl-4,4-difluoropyrrolidin-3-amine is a chemical compound with the molecular formula C11H14F2N2 . It is also known by the synonym 3-Pyrrolidinamine, 4,4-difluoro-1-(phenylmethyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3rd position with an amine group, and at the 4th position with two fluorine atoms and a benzyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.24 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Catalytic Systems for Amination
A study developed an iron-catalyzed intermolecular benzylic C(sp3)-H amination, utilizing 1,2,3,4-tetrazole as a nitrene precursor. This method enables the direct installation of aminopyridine into benzylic positions, highlighting its potential in medicinal chemistry and drug discovery due to its selectivity and use of inexpensive, biocompatible base metal catalysis (Hillol Khatua et al., 2022).
Synthesis and Characterization of Complexes
Another study focused on the synthesis and characterization of complexes involving different amines, including pyrrolidine, showcasing how these compounds can be used to study molecular structures and interactions. The structural analysis was conducted via X-ray crystallography, demonstrating the versatility of these amines in forming complexes with potential applications in materials science and catalysis (M. Amirnasr, K. Schenk, S. Meghdadi, 2002).
Boron Analogs of Amino Acids
Research into boron analogs of amino acids involved synthesizing amine-alkyl(N-ethylcarbamoyl)boranes, demonstrating the chemical versatility and potential applications of amines in developing bioisosteres for critical biomolecules. This work contributes to the field of bioorganic chemistry and drug design by providing analogues of α-amino acids like leucine and phenylalanine (W. J. Mills et al., 1991).
Ionic Liquid in Aromatic Amine Detection
An innovative approach was demonstrated using ionic liquid for the improved separation and quantization of aromatic amines in consumer products. This method, applied in detecting contaminants in hair dyes, underscores the importance of amines in developing analytical methodologies for environmental and health safety applications (T. M. Lizier, M. Zanoni, 2012).
Sigma Receptor Ligands
The synthesis and pharmacological evaluation of thiophene bioisosteres, including compounds structurally related to 1-Benzyl-4,4-difluoropyrrolidin-3-amine, were explored for their potential as sigma receptor ligands. Such compounds could have implications in developing new therapeutic agents targeting sigma receptors (C. Oberdorf et al., 2008).
Properties
IUPAC Name |
1-benzyl-4,4-difluoropyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)8-15(7-10(11)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCYPHHQYXAKKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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